molecular formula C17H24ClN3O3S B11600323 {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone

{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone

Cat. No.: B11600323
M. Wt: 385.9 g/mol
InChI Key: KWMBDDZCRPVLDE-UHFFFAOYSA-N
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Description

The compound {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is a complex organic molecule featuring a piperidine ring, a piperazine ring, and a sulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Sulfonylation: The piperidine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Piperazine Addition: The resulting sulfonylated piperidine is further reacted with 4-methylpiperazine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of sulfonyl-containing molecules with biological targets. It can also serve as a probe to investigate the role of piperidine and piperazine rings in biological systems.

Medicine

Medicinally, {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Its structure suggests potential interactions with various biological receptors.

Industry

In industry, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone likely involves binding to specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperidine and piperazine rings may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone
  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-phenylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of {1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the 4-methylpiperazine moiety, in particular, may influence its biological activity and binding characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C17H24ClN3O3S

Molecular Weight

385.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H24ClN3O3S/c1-19-9-11-20(12-10-19)17(22)14-3-2-8-21(13-14)25(23,24)16-6-4-15(18)5-7-16/h4-7,14H,2-3,8-13H2,1H3

InChI Key

KWMBDDZCRPVLDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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